Triethanolamine salicylate

Catalog No.
S545969
CAS No.
2174-16-5
M.F
C7H6O3.C6H15NO3
C13H21NO6
M. Wt
287.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethanolamine salicylate

CAS Number

2174-16-5

Product Name

Triethanolamine salicylate

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxybenzoic acid

Molecular Formula

C7H6O3.C6H15NO3
C13H21NO6

Molecular Weight

287.31 g/mol

InChI

InChI=1S/C7H6O3.C6H15NO3/c8-6-4-2-1-3-5(6)7(9)10;8-4-1-7(2-5-9)3-6-10/h1-4,8H,(H,9,10);8-10H,1-6H2

InChI Key

UEVAMYPIMMOEFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)O.C(CO)N(CCO)CCO

solubility

Soluble

Synonyms

Myoflex, triethanolamine salicylate, trolamine salicylate

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.C(CO)N(CCO)CCO

The exact mass of the compound Trolamine salicylate is 287.1369 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Triethanolamine salicylate (TEASA) is the salt formed from salicylic acid and the organic amine triethanolamine. It is primarily utilized as an active ingredient in topical analgesic formulations for the temporary relief of minor muscle and joint pain. Unlike free salicylic acid, which is acidic, or methyl salicylate, which is an oily ester with a strong odor, triethanolamine salicylate provides a water-soluble, odorless, and pH-neutral source of salicylate. These properties are critical for its incorporation into aqueous gels and low-irritation creams, representing its primary procurement value in pharmaceutical and cosmetic manufacturing.

Simple substitution of Triethanolamine Salicylate with its constituent parts—salicylic acid and triethanolamine—is inadequate for formulation consistency, as this fails to guarantee complete salt formation and control over the final pH, a critical factor for skin compatibility. Furthermore, it cannot be directly replaced by methyl salicylate in formulations where low odor, water-solubility, and non-greasy texture are required. Other salts, such as sodium salicylate, while water-soluble, do not share the same skin permeation profile, which is characterized by high retention in the epidermis rather than deep dermal penetration. Therefore, procuring the pre-formed Triethanolamine Salicylate salt is essential for achieving the specific performance, safety, and formulation characteristics required for its intended applications.

High Epidermal Deposition with Minimal Dermal Penetration vs. Methyl Salicylate

In a human in vitro study on full-thickness skin, it was estimated that over 99.9% of the salicylate from a 10% triethanolamine salicylate formulation was retained in the epidermis. This contrasts sharply with methyl salicylate, where the penetration into the dermis was estimated to be four orders of magnitude greater than from the triethanolamine salicylate salt formulation. In a corresponding in vivo human microdialysis study, application of a methyl salicylate formulation produced significant salicylate levels in the dermis, while negligible levels were detected following application of the triethanolamine salicylate formulation.

Evidence DimensionSalicylate Deposition Site (Human Skin, In Vitro)
Target Compound Data>99.9% of salicylate retained in the epidermis
Comparator Or BaselineMethyl Salicylate: Penetration into the dermis was estimated to be 10,000x greater
Quantified DifferenceFour orders of magnitude greater dermal penetration for Methyl Salicylate
ConditionsIn vitro study using full-thickness human skin samples comparing commercial 10% Triethanolamine Salicylate and 20% Methyl Salicylate formulations.

For applications targeting the epidermis where minimal systemic absorption and reduced deep tissue penetration are desired, this compound offers a distinct advantage over methyl salicylate.

Superior Aqueous Formulability and Handling vs. Salicylic Acid and Methyl Salicylate

Triethanolamine salicylate is characterized as soluble in water and alcohols, with a hydrophilic nature indicated by an estimated LogP of -1.108. This contrasts with salicylic acid, which has very poor water solubility (approx. 0.2 g/100 mL at 20°C) and typically requires co-solvents like ethanol or pH modification for incorporation into aqueous bases. Compared to methyl salicylate, an oily liquid known as oil of wintergreen, triethanolamine salicylate is odorless and non-greasy, significantly improving process handling and final product aesthetics.

Evidence DimensionAqueous Solubility & Physical Form
Target Compound DataSoluble in water; odorless solid
Comparator Or BaselineSalicylic Acid: Poorly water-soluble solid. Methyl Salicylate: Oily liquid with strong odor.
Quantified DifferenceQualitatively significant difference in solubility and handling characteristics.
ConditionsStandard physicochemical properties at room temperature.

This compound simplifies the manufacturing of clear, aqueous gels and lotions without requiring additional solubilizers or masking agents, reducing formulation complexity and cost.

Neutral pH Profile Reduces Irritation Potential Compared to Free Salicylic Acid

The formation of a salt via the reaction of triethanolamine with salicylic acid neutralizes the acidity of the parent acid. A saturated aqueous solution of salicylic acid has a pH of 2.4, and its pKa is 2.97. Formulations at such a low pH can disrupt the skin's natural acid mantle and have a higher potential for irritation. Triethanolamine is widely used in cosmetics as a pH adjuster to bring formulations into a more skin-compatible range (typically pH 5.5-7.0). Procuring the pre-formed salt ensures a near-neutral pH starting material, which is critical for developing low-irritation products.

Evidence DimensionFormulation pH
Target Compound DataNear-neutral pH in solution
Comparator Or BaselineSalicylic Acid: pH of a saturated water solution is 2.4
Quantified DifferenceAvoids the highly acidic conditions of free salicylic acid, a difference of ~3-4 pH units.
ConditionsAqueous solution.

Using this salt avoids the need for significant pH adjustment during manufacturing and results in a final product with a lower likelihood of causing skin irritation compared to formulations based on free salicylic acid.

Demonstrated Clinical Efficacy in Topical Pain Relief vs. Placebo

In a randomized, double-blind, placebo-controlled study of 81 patients with osteoarthritis of the hands, a single application of 10% triethanolamine salicylate cream was significantly superior to placebo in improving the sum of pain intensity differences (SPID, p=0.0492) and the sum of stiffness intensity differences (SSID, p=0.0283). Another double-blind study on 34 subjects with exercise-induced muscle soreness found that soreness levels were significantly lower (p<0.05) in the group using a 10% triethanolamine salicylate cream compared to the placebo group.

Evidence DimensionPain & Stiffness Relief (Osteoarthritis, Hands)
Target Compound DataStatistically significant improvement in SPID and SSID scores
Comparator Or BaselinePlacebo cream
Quantified Differencep < 0.05 for both pain and stiffness improvement scores
ConditionsSingle-application, randomized, double-blind, placebo-controlled study in 81 patients.

This evidence confirms the compound's biological activity and provides a basis for its use as an active pharmaceutical ingredient, justifying its procurement over inert or unproven alternatives.

Formulation of Odor-Free, Water-Based Analgesic Gels and Creams

The superior water solubility and odorless nature of Triethanolamine Salicylate make it the right choice for developing clear, cosmetically elegant hydrogels and emulsion creams. Unlike methyl salicylate, it allows for the creation of products without a strong medicinal smell, and unlike salicylic acid, it can be incorporated without harsh solvents or extreme pH adjustments.

Topical Products Requiring High Epidermal Targeting with Low Systemic Absorption

Based on evidence showing its preferential deposition in the epidermis with minimal penetration to the dermis, this compound is well-suited for dermatological applications where the therapeutic target is within the epidermis. This profile makes it a candidate for scenarios where limiting systemic exposure from a topical salicylate is a key safety or performance objective, a clear differentiator from the more deeply penetrating methyl salicylate.

Development of Low-Irritation Topical Analgesics for Sensitive Skin

The near-neutral pH of Triethanolamine Salicylate provides a significant advantage for products marketed towards users with sensitive skin. By starting with a non-acidic active ingredient, formulators can more easily maintain the final product pH within a range that is compatible with the skin's natural acid mantle, reducing the potential for irritation often associated with acidic compounds like free salicylic acid.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

287.13688739 g/mol

Monoisotopic Mass

287.13688739 g/mol

Boiling Point

Decomposes

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H8O4040BHD

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the temporary relief of aches, and pains of muscles and joints associated with backache, lumbago, strains, bruises, sprains and arthritic or rheumatic pain, pain of tendons and ligaments.

Pharmacology

Trolamine salicylate is a salicylate that inhibits cyclo-oxygenase (COX) enzymes responsible for generating pro-inflammatory factors such as to induce pain and inflammation. It is thought to mediate its analgesic effect through inhibition of COX-2 enzyme, which is an induced enzyme responsible for inflammatory responses and pain in muscle and joint disorders. By inhibiting fatty acid COX enzyme, trolamine salicylate inhibits the production of prostaglandins and thromboxanes in inflammatory cells involved in generating pain and inflammation [T28]. It thereby works to temporarily reduce mild to moderate pain. In subjects with muscle soreness from exercise, administration of topical trolamine salicylate was associated with reduced duration and severity of muscule soreness compared to placebo [A32189]. In subjects with osteoarthritis in hands, trolamine salicylate cream was shown to be effective in achieving temporary relief of minor pain and stiffness [A32188].

Mechanism of Action

Inflammation and tissue damage in different conditions including arthritis, bursitis, joint disorder, bruises, and strains or sprains of muscle origin, induce mild to moderate pain and are associated with increase prostaglandin synthesis. This is thought to be a result of COX-2 enzyme induction. COX-2 is induced in inflammatory cells in case of cell injury, infection or activation from inflammatory cytokines such as interleukin (IL)-1 and tumor necrosis factor (TNF)-α. Upon activation, COX-2 produces prostanoid mediators of inflammation such as prostaglandins and thromboxanes. Trolamine salicylate mediates its analgesic effect by inhibiting the production of inflammatory mediators that sensitize nociceptive nerve endings and generate pain.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Irritant

Irritant

Other CAS

2174-16-5

Absorption Distribution and Excretion

Following topical administration of 10% trolamine salicylate in healthy volunteers, salicylic acid could not be detected in serum indicating low systemic absorption.
Following topical administration of 10% trolamine salicylate in healthy volunteers, urinary recovery of total salicylate during the first 24 hours was 6.9 mg (p < 0.05), which is 1.4% of total dose.
Topical administration of 1 gram of 10% trolamine salicylate in abdominal rat skin resulted in an approximate extravascular volume of distribution (V/F) of 24.0 mL.

Wikipedia

Trolamine_salicylate
Betamethasone_benzoate

Use Classification

Cosmetics -> Preservative

General Manufacturing Information

Benzoic acid, 2-hydroxy-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1): ACTIVE

Dates

Last modified: 08-15-2023
Rothacker DQ, Lee I, Littlejohn TW 3rd: Effectiveness of a single topical application of 10|x% trolamine salicylate cream in the symptomatic treatment of osteoarthritis. J Clin Rheumatol. 1998 Feb;4(1):6-12. [PMID:19078236]
Hill DW, Richardson JD: Effectiveness of 10% trolamine salicylate cream on muscular soreness induced by a reproducible program of weight training. J Orthop Sports Phys Ther. 1989;11(1):19-23. [PMID:18796932]
Morra P, Bartle WR, Walker SE, Lee SN, Bowles SK, Reeves RA: Serum concentrations of salicylic acid following topically applied salicylate derivatives. Ann Pharmacother. 1996 Sep;30(9):935-40. doi: 10.1177/106002809603000903. [PMID:8876850]
Sajjadi P, Khodayar MJ, Sharif Makhmalzadeh B, Rezaee S: Percutaneous absorption of salicylic Acid after administration of trolamine salicylate cream in rats with transcutol((R)) and eucalyptus oil pre-treated skin. Adv Pharm Bull. 2013;3(2):295-301. doi: 10.5681/apb.2013.048. Epub 2013 Aug 20. [PMID:24312851]
26. (2012). In Rang and Dale's Pharmacology (7th ed., pp. 318-322). Edinburgh: Elsevier/Churchill Livingstone.
Health Canada: Triethanolamine Salicylate (Trolamine) Label

Explore Compound Types